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Imidazo[1,5-A]pyrazine-8(7H)-thione

Cat. No.: B13117327
CAS No.: 746547-06-8
M. Wt: 151.19 g/mol
InChI Key: HTYDXXVRGSYUNA-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,5-A]pyrazine (B1201761) Ring Systems in Advanced Medicinal Chemistry Research

The imidazo[1,5-a]pyrazine ring system is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This versatility has led to the investigation of imidazopyrazine derivatives for a wide array of therapeutic applications. Research has demonstrated that compounds based on this scaffold can exhibit potent biological activities, including as enzyme inhibitors and modulators of cellular signaling pathways.

For instance, derivatives of the closely related Imidazo[1,5-a]pyrazin-8(7H)-one have been synthesized and evaluated as potent inhibitors of BRD9, a subunit of the mammalian SWI/SNF chromatin remodeling complex, which is implicated in certain cancers. nih.govresearchgate.net These findings underscore the potential of the imidazo[1,5-a]pyrazine core to be developed into targeted therapies. Furthermore, other substituted imidazo[1,5-a]pyrazine derivatives have been explored as c-Src inhibitors for the potential treatment of acute ischemic stroke. nih.gov The imidazo[1,2-a]pyrazine (B1224502) isomer has also been a focus of research, with derivatives showing activity as anticancer agents and as negative modulators of AMPA receptors. nih.govrsc.org

The significance of this heterocyclic system is highlighted by the diverse biological targets that its derivatives have been shown to modulate. The structural rigidity and the presence of multiple points for chemical diversification allow for the fine-tuning of the pharmacological properties of these compounds.

Overview of the Imidazo[1,5-A]pyrazine-8(7H)-thione Core Structural Features for Research Focus

The core structure of this compound is characterized by the fused imidazole (B134444) and pyrazine (B50134) rings, with a thione group at the 8-position. The key structural features include:

Fused Ring System: The planar, bicyclic nature of the imidazo[1,5-a]pyrazine core provides a defined three-dimensional shape that can facilitate specific interactions with the binding sites of proteins.

Nitrogen Atom Distribution: The arrangement of nitrogen atoms in the scaffold influences its electronic properties and its ability to act as both a hydrogen bond donor and acceptor. This is critical for molecular recognition by biological macromolecules.

The Thione Group: The replacement of the more common carbonyl (oxo) group with a thione (C=S) group at the 8-position is a significant structural modification. The thione group can alter the molecule's electronic distribution, lipophilicity, and metabolic stability. It can also act as a strong hydrogen bond acceptor and has the potential to coordinate with metal ions in metalloenzymes.

While specific research on this compound is limited in publicly available literature, the structural features of its core and the known activities of its analogs suggest that it is a compound of interest for further investigation in medicinal chemistry. The unique properties conferred by the thione group could lead to novel biological activities and pharmacological profiles compared to its oxygen-containing counterparts.

Research Findings on Related Imidazo[1,5-a]pyrazine Derivatives

To illustrate the potential of the imidazo[1,5-a]pyrazine scaffold, the following table summarizes the biological activities of some of its derivatives that have been reported in scientific literature. It is important to note that these findings are for related compounds and not for this compound itself.

Compound ClassBiological TargetReported ActivityReference
Imidazo[1,5-a]pyrazin-8(7H)-one derivativesBRD9Potent inhibition with IC50 values in the nanomolar range. nih.govresearchgate.net
C-5 substituted imidazo[1,5-a]pyrazine derivativesc-SrcIdentification of potent inhibitors with neuroprotective efficacy. nih.gov
Imidazo[1,2-a]pyrazine derivativesAMPA ReceptorsSelective negative modulators. nih.gov
Imidazo[1,2-a]pyrazine derivativesCancer Cell LinesSignificant anticancer activities observed. rsc.org

These examples demonstrate the broad therapeutic potential of the imidazo[1,5-a]pyrazine scaffold and provide a strong rationale for the synthesis and biological evaluation of novel derivatives, including this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3S B13117327 Imidazo[1,5-A]pyrazine-8(7H)-thione CAS No. 746547-06-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

746547-06-8

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

7H-imidazo[1,5-a]pyrazine-8-thione

InChI

InChI=1S/C6H5N3S/c10-6-5-3-7-4-9(5)2-1-8-6/h1-4H,(H,8,10)

InChI Key

HTYDXXVRGSYUNA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC=C2C(=S)N1

Origin of Product

United States

Synthetic Methodologies for Imidazo 1,5 a Pyrazine 8 7h Thione and Analogues

De Novo Synthesis Strategies for the Imidazo[1,5-A]pyrazine (B1201761) Skeleton

The construction of the core imidazo[1,5-a]pyrazine ring system can be achieved through various synthetic routes, starting from acyclic or simpler heterocyclic precursors. These de novo strategies are crucial for creating a diverse range of substituted analogues.

Cyclization Reactions Utilizing Mesoionic Precursors

Mesoionic compounds, particularly 1,3-oxazolium-5-olates, serve as versatile building blocks in heterocyclic synthesis due to their 1,3-dipolar character. rsc.orgnih.gov

A notable one-pot reaction has been developed for the synthesis of imidazo[1,5-a]pyrazin-8(7H)-ones from 4-trifluoroacetyl-1,3-oxazolium-5-olates and p-toluenesulfonylmethyl isocyanide (TosMIC). researchgate.net This transformation proceeds under mild conditions and offers a convenient route to the imidazo[1,5-a]pyrazine core. clockss.org The reaction is initiated by the addition of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to a solution of TosMIC, followed by the introduction of the 4-trifluoroacetyl-1,3-oxazolium-5-olate. clockss.org The reaction likely proceeds through the formation of a pyrazinone intermediate, which then undergoes a subsequent condensation with a second molecule of TosMIC to yield the final imidazo[1,5-a]pyrazin-8(7H)-one product. clockss.org The van Leusen imidazole (B134444) synthesis, which utilizes TosMIC and an aldimine to form an imidazole ring, provides a mechanistic basis for this transformation. nih.govsemanticscholar.org

Table 1: Examples of Imidazo[1,5-a]pyrazin-8(7H)-ones synthesized from 4-Trifluoroacetyl-1,3-oxazolium-5-olates and TosMIC clockss.org

EntryArRProductYield (%)
1PhMe3a91
2PhEt3b88
3Phi-Pr3c85
44-MeC₆H₄Me3d90
54-MeOC₆H₄Me3e87
64-ClC₆H₄Me3f89
7PhPh3g92
84-NO₂C₆H₄Ph3h86

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of heterocyclic compounds, often providing high regioselectivity and stereocontrol. rsc.orgresearchgate.netnih.govfrontiersin.orgnih.gov

A novel synthetic route to chiral 6,7-dihydro-5H-imidazo[1,5-a]-pyrazin-8-ones has been developed utilizing Meldrum's acid as a key starting material. nih.gov This methodology incorporates chiral amino esters, which allows for the synthesis of enantiomerically enriched products. nih.gov The synthesis begins with the Knoevenagel condensation of an aldehyde with Meldrum's acid, followed by a Michael addition of an amino ester. Subsequent intramolecular cyclization under mild conditions affords the desired highly substituted chiral 6,7-dihydro-5H-imidazo[1,5-a]pyrazine-8-ones. nih.gov Meldrum's acid is a versatile reagent in organic synthesis, known for its use in constructing various heterocyclic and carbocyclic systems. clockss.orgosi.lvnih.govnih.gov

Reactions Involving Imidazolidineiminothiones

Imidazolidineiminothiones are useful precursors for the synthesis of various imidazole-containing heterocyclic systems. tandfonline.comresearchgate.net

The reaction of imidazolidineiminothiones with amino acid methyl esters can lead to the formation of imidazopyrazine derivatives. tandfonline.com For instance, the condensation of imidazolidineiminothiones with 4-hydroxy-R-phenylglycine methyl ester in the presence of a base like triethylamine (B128534) (TEA) under reflux conditions yields imidazo[4,5-b]pyrazine-2,5-diones. tandfonline.com This reaction provides a direct method for constructing the imidazopyrazine core from readily available starting materials. The use of different amino esters and substituted imidazolidineiminothiones allows for the generation of a library of diverse imidazopyrazine derivatives. tandfonline.com

Functionalization and Derivatization Strategies for Imidazo[1,5-A]pyrazine-8(7H)-thione

The strategic functionalization of the imidazo[1,5-a]pyrazine core is crucial for developing new derivatives with tailored properties. Metalation and cross-coupling reactions serve as powerful tools for this purpose, allowing for the regioselective introduction of various substituents.

Regioselective Metalation and Subsequent Functionalization

Deprotonation using strong bases to create carbanionic intermediates, followed by quenching with electrophiles, is a cornerstone of heterocyclic functionalization. For the imidazo[1,5-a]pyrazine system, this approach has been systematically studied, revealing distinct regioselectivity.

Research has demonstrated that imidazo[1,5-a]pyrazines can undergo highly regioselective metalation. acs.orgnih.govacs.org Treatment of the parent heterocycle with a suitable base leads to deprotonation preferentially at the C3 position. Subsequent reaction with an electrophile introduces a functional group at this site. acs.orgnih.govacs.org If the reaction is pushed further, a second deprotonation can occur at the C5 position, enabling C3/C5 di-functionalization. acs.orgnih.govacs.org

This selective reactivity allows for the controlled synthesis of a variety of derivatives. For instance, C3-metalation followed by an electrophilic quench yields a range of C3-substituted products. acs.orgnih.gov A surprising regioselectivity is observed with C3-methyl derivatives, which undergo deprotonation at the C5 position. acs.orgnih.govacs.org This outcome, rationalized by quantum mechanical calculations, further expands the toolkit for derivatizing this scaffold. acs.orgnih.gov

Below are tables summarizing the outcomes of these metalation strategies as reported in the literature. acs.orgnih.govacs.org

Table 1: Mono-functionalization at C3 Position This table is representative of findings where various electrophiles are used to functionalize the C3 position after initial metalation.

Entry Electrophile Product
1 MeI 3-Methyl-imidazo[1,5-a]pyrazine
2 I₂ 3-Iodo-imidazo[1,5-a]pyrazine
3 (PhS)₂ 3-(Phenylthio)-imidazo[1,5-a]pyrazine
4 Me₃SiCl 3-(Trimethylsilyl)-imidazo[1,5-a]pyrazine
5 R-CHO 3-(Hydroxyalkyl)-imidazo[1,5-a]pyrazine

Table 2: Di-functionalization at C3 and C5 Positions This table illustrates the derivatization following C3/C5-dimetalation.

Entry Electrophile Product
1 MeI 3,5-Dimethyl-imidazo[1,5-a]pyrazine
2 I₂ 3,5-Diiodo-imidazo[1,5-a]pyrazine
3 Me₃SiCl 3,5-Bis(trimethylsilyl)-imidazo[1,5-a]pyrazine

These metalation routes provide convenient pathways to C3- and C3/C5-derivatized imidazo[1,5-a]pyrazines, which serve as valuable handles for further chemical modification. acs.org

The concept of Directed Remote Metalation (DreM) has also been successfully applied to the imidazo[1,5-a]pyrazine system. acs.org This strategy involves using a directing group on a side chain to guide deprotonation to a specific, otherwise less-reactive, remote position on the heterocyclic ring. acs.orgnih.gov

In a key example, a benzamide (B126) derivative of imidazo[1,5-a]pyrazine, synthesized via the metalation and cross-coupling chemistry described below, was subjected to DreM conditions. acs.orgnih.govacs.org This induced a directed remote metalation-cyclization cascade, resulting in the formation of a novel and previously unknown tricyclic ring system, triazadibenzo[cd,f]azulen-7(6H)-one. acs.orgnih.govacs.org This application highlights the power of DreM in creating complex heterocyclic scaffolds from simpler, functionalized imidazo[1,5-a]pyrazines. acs.org

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl systems. This reaction has been employed in the functionalization of the imidazo[1,5-a]pyrazine scaffold. acs.orgnih.govacs.org

Specifically, it was used as a crucial step in the synthesis of the precursor for the Directed Remote Metalation (DreM) studies mentioned above. acs.orgnih.gov An appropriately halogenated imidazo[1,5-a]pyrazine, likely obtained from the metalation chemistry, was coupled with a suitable boronic acid derivative under palladium catalysis. acs.orgnih.govacs.org This yielded the benzamide-substituted biaryl compound that, upon treatment with a strong base, underwent the DreM-cyclization to furnish a complex polycyclic architecture. acs.orgnih.govacs.org The use of Suzuki coupling demonstrates its utility in creating elaborate structures built upon the imidazo[1,5-a]pyrazine core.

Nucleophilic Substitution Reactions Involving the Thione Group

The thione group of this compound possesses a dual nature, existing in tautomeric equilibrium with its thiol form. This allows it to react as a potent nucleophile. A primary example of this reactivity is S-alkylation. In this reaction, the sulfur atom attacks an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form a thioimidate salt. This reaction is typically performed in the presence of a base to deprotonate the thiol tautomer, thereby increasing its nucleophilicity. The resulting S-alkylated products are valuable intermediates for further diversification, as the thioimidate moiety can be targeted by other nucleophiles. While this is a fundamental reaction for thioamides, specific examples detailing this transformation on the this compound scaffold are not extensively documented in current literature, though the principle remains a cornerstone of heterocyclic chemistry.

Oxidative Transformations of the Thione Moiety to Sulfoxides or Sulfones

The oxidation of the thione group in the this compound scaffold represents a potential but complex transformation. The sulfur atom in the thione can exist in various oxidation states. Controlled oxidation could theoretically lead to the corresponding sulfine (B13751562) (S-oxide) or, with more potent oxidizing agents, to a sulfene (B1252967) (S,S-dioxide) intermediate, though these are often highly reactive. A more common outcome of the oxidation of thioamides is the replacement of the sulfur atom with an oxygen atom, yielding the corresponding amide, Imidazo[1,5-a]pyrazin-8(7H)-one. Reagents such as meta-chloroperoxybenzoic acid (mCPBA) have been used for oxidation reactions on related imidazopyrazine systems, although these have typically resulted in N-oxidation rather than direct S-oxidation sigmaaldrich.com. The specific conditions required to selectively form stable sulfoxides or sulfones from this compound would require dedicated investigation.

Diversification through Substituent Incorporation via Building Block Sets

A powerful strategy for creating a library of diverse molecules is to synthesize a core scaffold that can be readily functionalized. For the target molecule, this often involves the synthesis of the oxygen analogue, Imidazo[1,5-a]pyrazin-8(7H)-one, which is then converted to the thione.

A notable method for constructing the core "one" scaffold is the one-pot reaction between mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates and p-toluenesulfonylmethyl isocyanide (TosMIC) nih.govresearchgate.net. This approach allows for the assembly of the bicyclic system from distinct building blocks. Once the Imidazo[1,5-a]pyrazin-8(7H)-one is formed, it serves as a versatile precursor. The crucial conversion to the thione is typically achieved using a thionating agent.

Table 1: Common Thionating Agents

ReagentNameTypical Conditions
P₄S₁₀ Phosphorus PentasulfidePyridine or Dioxane, reflux
Lawesson's Reagent 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfideToluene or Xylene, reflux

This two-step sequence—first building the oxo-analogue from diverse starting materials and then performing the thionation—is a key strategy for producing a wide array of substituted this compound derivatives researchgate.net.

De-protection Strategies for Tetrahydro-Imidazo[1,5-A]pyrazine Derivatives

In the synthesis of complex molecules based on the tetrahydro-imidazo[1,5-a]pyrazine scaffold, protecting groups are essential for masking reactive functional groups. For instance, in the construction of antagonists for orexin (B13118510) receptors, amino groups are often protected to prevent unwanted side reactions during amide coupling steps wipo.int.

The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines. Its removal, or de-protection, is a critical step to reveal the final active molecule. This is typically accomplished under acidic conditions. A standard and effective method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) researchgate.net. Another example from a related system involves the cleavage of a Carboxybenzyl (Cbz) group via catalytic hydrogenation using palladium on carbon (Pd/C) researchgate.net.

Table 2: Selected De-protection Strategies

Protecting GroupReagentConditionsTarget Functional Group
Boc Trifluoroacetic Acid (TFA)Dichloromethane (DCM), room tempAmine
Cbz H₂, Palladium on Carbon (Pd/C)Methanol (MeOH), room tempAmine
Trityl (Trt) TFA, Triisopropylsilane (TIS)Dichloromethane (DCM), room tempThiol

The choice of de-protection strategy is crucial and must be compatible with the other functional groups present in the molecule.

Synthetic Routes to Related Imidazo[1,5-A]pyrazine Scaffolds and Analogues

The synthesis of related scaffolds, including the saturated (tetrahydro) and isomeric versions, provides insight into the broader chemistry of this heterocyclic family.

Synthetic Approaches for Tetrahydro-Imidazo[1,5-A]pyrazine Derivatives

The 5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine core is a key structural motif in a class of dual orexin receptor antagonists nih.gov. The synthesis of these compounds involves a multi-step sequence to construct the saturated bicyclic system. A general approach described in the literature involves the preparation of a substituted piperazine (B1678402) derivative which is then elaborated to form the fused imidazole ring. For example, a key intermediate, (R)-7-[3-amino-4-(2,4,5-trifluorophenyl)-butyryl]-3-trifluoromethyl-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine, highlights the complexity of these structures wipo.int. The synthesis typically involves coupling a protected amino acid to a pre-formed piperazine-based precursor, followed by cyclization and de-protection steps to yield the final product nih.govwipo.int. The existence of the basic scaffold, 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine, is confirmed by its own CAS registry number, 297172-19-1 epa.gov.

Regioselective Bromination of Imidazo[1,2-A]pyrazines

While not the direct subject of this article, the isomeric Imidazo[1,2-a]pyrazine (B1224502) system offers a well-studied case of regioselective functionalization. Electrophilic aromatic substitution, such as bromination, occurs with high regioselectivity on this scaffold. The reaction consistently yields substitution at the C3 position of the imidazole ring eurekaselect.comresearchgate.net.

This selectivity can be rationalized by examining the stability of the Wheland intermediates formed upon electrophilic attack. Attack at C3 allows the positive charge to be delocalized without placing it on the bridgehead nitrogen atom, resulting in a more stable resonance contributor compared to attack at other positions. Various brominating agents can be employed to achieve this transformation.

Table 3: Reagents for Regioselective C3 Bromination of Imidazo[1,2-a]pyridines/pyrazines

ReagentConditionsReference
CBr₄ / NaOH Base-promoted eurekaselect.com
N-Bromosuccinimide (NBS) Dichloromethane (DCM) sigmaaldrich.com
Sodium Bromite (NaBrO₂) Acidic conditions, DMF researchgate.net

This predictable reactivity at the C3 position makes it a reliable handle for introducing further diversity into the Imidazo[1,2-a]pyrazine scaffold through subsequent cross-coupling reactions researchgate.net.

Mechanistic Investigations of Chemical Transformations Involving Imidazo 1,5 a Pyrazine 8 7h Thione

Reaction Pathway Elucidation in Ring Formation Mechanisms

The construction of the imidazo[1,5-a]pyrazine (B1201761) core is a subject of significant synthetic interest, with several mechanistic pathways being explored. The two primary strategies for building this fused heterocyclic system involve either the formation of the imidazole (B134444) ring onto a pre-existing pyrazine (B50134) or the annulation of a pyrazine ring onto an imidazole precursor. clockss.org

A notable and novel one-pot transformation involves the reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with p-Toluenesulfonylmethyl isocyanide (TosMIC). clockss.orgresearchgate.net This reaction proceeds through a multi-step sequence to yield imidazo[1,5-a]pyrazin-8(7H)-ones, the oxygen-containing analogue of the subject thione. clockss.org The formation of this related scaffold sheds light on potential synthetic routes.

Another versatile, two-step approach provides access to the imidazo[1,5-a]pyrazine skeleton with an exocyclic double bond. researchgate.net This process begins with a sequential three-component reaction between 1,2-diaza-1,3-dienes, an amine with a propargylic or ester functional group (like propargyl amine), and an isothiocyanate. researchgate.net This initial step furnishes a functionalized 2-thiohydantoin (B1682308) intermediate. The mechanism then proceeds via a regioselective, base-promoted intramolecular cyclization. researchgate.net The hydrazonic nitrogen of the thiohydantoin intermediate performs a nucleophilic attack on the pendant alkyne (from propargyl amine), leading to the formation of the tetrahydropyrazine (B3061110) ring and completing the fused imidazo[1,5-a]pyrazine system. researchgate.net

The table below summarizes key strategies for the formation of the Imidazo[1,5-a]pyrazine ring system.

Table 1: Ring Formation Strategies for Imidazo[1,5-a]pyrazine Systems
Starting Materials Key Intermediates Reaction Type Final Core Structure Ref
Mesoionic 1,3-oxazolium-5-olates, TosMIC Not explicitly detailed One-pot, multi-step transformation Imidazo[1,5-a]pyrazin-8(7H)-one clockss.org
1,2-Diaza-1,3-dienes, Propargyl amine, Isothiocyanates Functionalized 2-thiohydantoins Three-component reaction followed by base-promoted intramolecular cyclization Imidazo[1,5-a]pyrazines with exocyclic methylene (B1212753) group researchgate.net

Computational Rationalization of Regioselectivity in Metalation and Deprotonation Reactions

The functionalization of the imidazo[1,5-a]pyrazine ring system through metalation and deprotonation is highly dependent on regioselectivity, which has been successfully rationalized using quantum mechanical calculations. nih.gov Studies on the parent imidazo[1,5-a]pyrazine scaffold show that it undergoes a regioselective C3-metalation. nih.gov It can also be subjected to a C5/C3-dimetalation, allowing for the introduction of two different electrophiles. nih.gov

Interestingly, the presence of a substituent at the C3 position dramatically alters the reaction's course. For C3-methyl derivatives, a surprising regioselective C5-deprotonation occurs, a result that is explained and predicted by computational models. nih.gov This switch in regioselectivity highlights the subtle electronic effects that govern the kinetic and thermodynamic acidity of the ring protons.

While direct computational studies on Imidazo[1,5-a]pyrazine-8(7H)-thione are not widely reported, extensive research on the isomeric imidazo[1,2-a]pyrazine (B1224502) scaffold provides valuable mechanistic insights that are applicable by extension. rsc.orgnih.gov For this related system, theoretical calculations of pKₐ values and N-basicities have been instrumental in designing regioselective functionalization reactions. rsc.orgnih.gov The choice of the metalating agent has been shown to be critical for controlling the site of deprotonation. For instance, the use of TMPMgCl·LiCl on 6-chloroimidazo[1,2-a]pyrazine (B1590719) leads to selective magnesiation at the C3 position. nih.gov In contrast, employing a different base, TMP₂Zn·2MgCl₂·2LiCl, results in a complete switch of regioselectivity, favoring metalation at the C5 position. nih.gov This thermodynamically driven regioselectivity switch can be rationalized by the stability of the resulting organometallic intermediates. nih.gov

The table below outlines the observed regioselectivity in metalation reactions of imidazo[1,5-a]pyrazine and a related isomer, as rationalized by computational studies.

Table 2: Regioselectivity in Metalation of Imidazopyrazine Systems
Compound Reagent Site of Metalation Rationale/Controlling Factor Ref
Imidazo[1,5-a]pyrazine Not specified (likely organolithium) C3 (mono-metalation), C5/C3 (di-metalation) Quantum mechanical calculations nih.gov
C3-Methyl-imidazo[1,5-a]pyrazine Not specified (likely organolithium) C5 Quantum mechanical calculations nih.gov
6-Chloroimidazo[1,2-a]pyrazine TMPMgCl·LiCl C3 Kinetic control, pKa calculations nih.gov

Reaction Mechanism Analysis in Thione Group Conversions

The thione (C=S) group is a versatile functional handle that can be converted into several other groups, enabling further diversification of the imidazo[1,5-a]pyrazine scaffold. While specific studies on the thione conversions of this compound are limited, the reaction mechanisms can be inferred from studies on analogous heterocyclic thiones, such as pyrazolo[1,5-a] researchgate.netnih.govrsc.orgtriazine-2-thiones. mdpi.com

One of the most common reactions of the thione group is S-alkylation. The mechanism involves the nucleophilic attack of the sulfur atom on an alkyl halide, such as methyl iodide (MeI). mdpi.com This reaction proceeds via an Sₙ2 pathway to form a methylsulfanyl derivative. This transformation is often a prelude to a subsequent reaction where the methylsulfanyl group acts as a leaving group.

Another key transformation is the conversion of the thione to a chloro group, which is a valuable precursor for nucleophilic substitution and cross-coupling reactions. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com The mechanism is thought to involve the initial attack of the sulfur atom on the phosphorus center of POCl₃, followed by a series of intermediates and elimination steps, ultimately replacing the C=S group with a C-Cl bond.

Furthermore, the thione group can be converted to its corresponding oxo (C=O) analogue, the imidazo[1,5-a]pyrazin-8(7H)-one. While direct mechanistic studies for this specific conversion are scarce, it generally involves oxidation. The reverse reaction, the conversion of a ketone to a thione, is often accomplished with reagents like Lawesson's reagent, suggesting that specific sulfurating or oxidizing agents are required to control this transformation.

The table below summarizes potential conversions of the thione group in heterocyclic systems analogous to this compound.

Table 3: Potential Mechanistic Pathways for Thione Group Conversions
Transformation Reagent(s) Key Mechanistic Step Product Type Ref
S-Methylation Methyl Iodide (MeI) Nucleophilic attack by sulfur on methyl group (Sₙ2) 8-(Methylsulfanyl)-imidazo[1,5-a]pyrazine mdpi.com
Chlorination Phosphorus Oxychloride (POCl₃) Attack of sulfur on phosphorus, followed by elimination/substitution 8-Chloro-imidazo[1,5-a]pyrazine mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of Imidazo 1,5 a Pyrazine 8 7h Thione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Imidazo[1,5-a]pyrazine-8(7H)-thione derivatives, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectra of these derivatives are characterized by distinct signals corresponding to the protons of the imidazopyrazine core and its substituents. For instance, in derivatives of the analogous Imidazo[1,5-a]pyrazin-8(7H)-one, the protons on the imidazole (B134444) ring (H-1 and H-3) typically appear as singlets in the downfield region of the spectrum, often between δ 8.0 and 9.1 ppm. semanticscholar.org The chemical shifts of protons on the pyrazine (B50134) ring and any substituents are also observed, providing crucial information about the substitution pattern. The presence of a thione group in place of a carbonyl group is expected to induce subtle shifts in the positions of these signals due to differences in electron-donating and anisotropic effects.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a detailed map of the carbon skeleton. In derivatives of Imidazo[1,5-a]pyrazin-8(7H)-one, the carbonyl carbon (C=O) of the pyrazinone ring typically resonates at approximately δ 155.0 ppm. semanticscholar.org For the thione analogue, this C=S carbon is expected to show a significant downfield shift, appearing at a much lower field, typically in the range of δ 180-200 ppm, which is a characteristic feature of thiocarbonyl groups. The chemical shifts of the other carbons in the heterocyclic framework provide confirmatory evidence for the fused ring system. For example, in a 6-(4-Bromophenyl)-7-methyl-5-[(4-methylphenyl)sulfonyl]imidazo[1,5-a]pyrazin-8(7H)-one, the carbon signals are well-resolved, allowing for the complete assignment of the molecular structure. semanticscholar.org

Interactive Data Table: Representative NMR Data for Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
6-(4-Bromophenyl)-7-methyl-5-[(4-methylphenyl)sulfonyl]imidazo[1,5-a]pyrazin-8(7H)-one2.41 (s, 3H, ArCH₃), 2.98 (s, 3H, NCH₃), 7.11 (d, J = 8.4 Hz, 2H, ArH), 7.25 (d, J = 8.2 Hz, 2H, ArH), 7.47 (d, J = 8.4 Hz, 2H, ArH), 7.64 (d, J = 6.8 Hz, 2H, ArH), 8.04 (s, 1H, H-1), 8.94 (s, 1H, H-3)21.7 (CH₃), 32.2 (NCH₃), 117.9, 122.3, 125.1, 127.0, 128.8, 130.0, 131.4, 132.0, 132.1, 134.9, 137.3, 138.2, 145.7, 155.0 (C=O)
7-Benzyl-6-(4-methoxyphenyl)-5-[(4-methylphenyl)sulfonyl]imidazo[1,5-a]pyrazin-8(7H)-one2.39 (s, 3H, ArCH₃), 3.86 (s, 3H, OCH₃), 4.86 (s, 2H, NCH₂Ar), 6.75 (d, J = 7.1 Hz, 2H, ArH), 6.78 (d, J = 8.9 Hz, 2H, ArH), 6.83 (d, J = 8.6 Hz, 2H, ArH), 7.14–7.20 (m, 5H, ArH), 7.42 (d, J = 8.3 Hz, 2H, ArH), 8.12 (s, 1H, H-1), 9.02 (s, 1H, H-3)Not explicitly provided in the source.

Data sourced from a study on Imidazo[1,5-a]pyrazin-8(7H)-one derivatives. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS allows for the unambiguous determination of the molecular formula. For derivatives of Imidazo[1,5-a]pyrazin-8(7H)-thione, HRMS is critical for confirming the successful synthesis and for differentiating between compounds with similar nominal masses.

In the analysis of the analogous Imidazo[1,5-a]pyrazin-8(7H)-one derivatives, HRMS (often using Electrospray Ionization, ESI) provides the experimental mass of the molecular ion (e.g., [M+H]⁺), which is then compared to the calculated mass for the expected molecular formula. For example, the HRMS data for 7-Benzyl-6-(4-methoxyphenyl)-5-[(4-methylphenyl)sulfonyl]imidazo[1,5-a]pyrazin-8(7H)-one showed a calculated mass of 485.1409 for C₂₇H₂₃N₃O₄S, with a found mass of 485.1419, confirming the elemental composition. semanticscholar.org For the corresponding thione derivative, the molecular formula would be adjusted to reflect the presence of sulfur in place of oxygen, and the high precision of HRMS would readily confirm this change.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key diagnostic feature for this compound derivatives is the absorption band corresponding to the C=S (thiocarbonyl) stretching vibration.

In the IR spectra of the corresponding Imidazo[1,5-a]pyrazin-8(7H)-one derivatives, a strong absorption band characteristic of the C=O stretching vibration is typically observed in the region of 1670-1690 cm⁻¹. semanticscholar.org For the thione analogues, this C=O band would be absent. Instead, a weaker absorption band for the C=S stretching vibration is expected to appear in the range of 1020-1250 cm⁻¹. Other characteristic bands, such as those for C-H, C=N, and C=C stretching vibrations, as well as aromatic ring vibrations, would also be present, providing a complete IR fingerprint of the molecule.

Interactive Data Table: Characteristic IR Absorption Frequencies for Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives

CompoundKey IR Absorption Bands (νₘₐₓ, cm⁻¹)
6-(4-Bromophenyl)-7-methyl-5-[(4-methylphenyl)sulfonyl]imidazo[1,5-a]pyrazin-8(7H)-one3185, 2970, 1671 (C=O), 1598, 1438, 1371, 1338, 1154
7-Benzyl-6-(4-methoxyphenyl)-5-[(4-methylphenyl)sulfonyl]imidazo[1,5-a]pyrazin-8(7H)-one3174, 3031, 2959, 1683 (C=O), 1609, 1539, 1508, 1437, 1357

Data sourced from a study on Imidazo[1,5-a]pyrazin-8(7H)-one derivatives. semanticscholar.org

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry and Cheminformatics Studies on Imidazo 1,5 a Pyrazine 8 7h Thione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in exploring the electronic structure and predicting the reactivity of novel compounds. For imidazo-fused heterocyclic systems, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to optimize the molecular geometry and analyze frontier molecular orbitals (FMOs). researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. researchgate.net For instance, in related pyrazine (B50134) derivatives, these calculations have been used to determine that electron-donating groups can modulate the electronic structure and energy gap. researchgate.net

From these FMO energies, global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's behavior. researchgate.netjmaterenvironsci.com These include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). Such parameters are invaluable for predicting how the molecule will interact in a biological or chemical system. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Illustrative Global Reactivity Descriptors (Calculated) Note: This table is illustrative, based on typical values for related heterocyclic thiones.

ParameterFormulaTypical Value (eV)Interpretation
HOMO EnergyEHOMO-6.5Electron-donating capacity
LUMO EnergyELUMO-1.8Electron-accepting capacity
Energy GapΔE = ELUMO - EHOMO4.7Chemical reactivity and stability
Electronegativityχ = -(EHOMO + ELUMO)/24.15Electron-attracting power
Chemical Hardnessη = (ELUMO - EHOMO)/22.35Resistance to charge transfer
Electrophilicity Indexω = χ² / (2η)3.67Propensity to accept electrons

Molecular Modeling and Docking Studies for Elucidating Ligand-Target Interactions

To explore the therapeutic potential of Imidazo[1,5-a]pyrazine-8(7H)-thione, molecular modeling and docking studies are essential. These simulations predict the binding affinity and orientation of the molecule within the active site of a biological target, such as a protein or enzyme. For the closely related imidazo[1,5-a]pyrazin-8(7H)-one scaffold, docking studies have been instrumental in identifying and optimizing inhibitors for targets like the BRD9 bromodomain, which is implicated in certain cancers. nih.gov

In these studies, a library of derivatives is docked into the protein's binding pocket. The results, often expressed as a docking score, help rationalize structure-activity relationships (SAR). For example, docking of imidazo[1,5-a]pyrazin-one derivatives revealed key hydrogen bond interactions with specific amino acid residues in the BRD9 active site, explaining their inhibitory potency. nih.gov Similarly, reverse molecular docking has been used on other imidazopyrazine derivatives to identify Janus kinases (JAKs) as potential anticancer targets. nih.gov Such studies would be critical for identifying the most promising biological targets for the thione analog and guiding the design of more potent and selective ligands. nih.govnih.gov

Table 2: Example of Molecular Docking Results for an Analog Scaffold Source: Data adapted from studies on Imidazo[1,5-a]pyrazin-8(7H)-one derivatives targeting BRD9. nih.gov

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Analog 27BRD9-8.5Asn140, Tyr147
Analog 29BRD9-8.1Asn140, Pro94

In Silico Prediction of Computational Properties and Drug-Like Characteristics

Cheminformatics tools are widely used for the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are vital in the early stages of drug discovery to assess the viability of a compound as a drug candidate. For heterocyclic compounds like this compound, various computational models are used to estimate properties that govern pharmacokinetics and drug-likeness. nih.govresearchgate.net

Key properties include molecular weight, lipophilicity (logP), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). These are often evaluated against established guidelines like Lipinski's Rule of Five to predict oral bioavailability. researchgate.net Further in silico studies can predict properties like aqueous solubility, blood-brain barrier penetration, and potential interactions with cytochrome P450 enzymes, which are crucial for metabolism. nih.gov

Table 3: Predicted Physicochemical and Drug-Like Properties Note: These properties are computationally predicted for the parent compound this compound.

PropertyPredicted ValueLipinski's Rule of Five Guideline
Molecular Weight167.22 g/mol ≤ 500
logP (Octanol/Water)0.85≤ 5
Hydrogen Bond Donors1≤ 5
Hydrogen Bond Acceptors3≤ 10
Topological Polar Surface Area (TPSA)69.8 Ų< 140 Ų

Conformational Analysis and Tautomerism Investigations of the Thione Moiety

The thione moiety (-C=S) in this compound introduces the possibility of thione-thiol tautomerism. The compound can exist in the thione form (a lactam analog) or the thiol form (an aromatic heterocycle). The equilibrium between these two tautomers can significantly impact the molecule's chemical properties, binding interactions, and biological activity.

Computational methods, particularly DFT, are employed to investigate the relative stability of these tautomers. jmaterenvironsci.com By calculating the total electronic energies of the optimized geometries for both the thione and thiol forms, researchers can predict which tautomer is more stable and likely to predominate under physiological conditions. The calculations can be performed in the gas phase and with solvent models to simulate different environments. For a related pyrazolo[3,4-d]pyrimidine-4(5H)-thione, theoretical calculations helped to understand its adsorption mechanism on a metal surface, which depended on its tautomeric form. jmaterenvironsci.com

Semi-Empirical Simulations for Rationalizing Reaction Outcomes

Semi-empirical simulations provide a faster, albeit less accurate, alternative to ab initio quantum calculations for studying large molecular systems and reaction pathways. These methods are useful for rationalizing the outcomes of complex chemical reactions, such as the multi-component reactions often used to synthesize imidazopyrazine scaffolds. dntb.gov.ua

For instance, understanding the mechanism of the Groebke–Blackburn–Bienaymé reaction, a three-component reaction used to produce substituted imidazo[1,2-a]pyrazines, can be aided by computational modeling. dntb.gov.ua Simulations can help elucidate the reaction intermediates, transition states, and the regioselectivity of cyclization steps. researchgate.net By modeling the proposed reaction pathways for the synthesis of the Imidazo[1,5-a]pyrazine (B1201761) core, such as the one-pot transformation from mesoionic 1,3-oxazolium-5-olates, semi-empirical methods can help explain why certain products are formed and optimize reaction conditions for improved yields. clockss.orgresearchgate.net

Research Applications of the Imidazo 1,5 a Pyrazine 8 7h Thione Scaffold in Bioactive Molecule Discovery

Exploration as a Privileged Scaffold in Medicinal Chemistry for Lead Generation

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often serving as a rich source for lead generation in drug discovery. While the closely related imidazo[1,2-b]pyridazine (B131497) scaffold has been described as an important heterocyclic nucleus for generating bioactive molecules nih.gov, the imidazo[1,5-a]pyrazine (B1201761) framework has also demonstrated significant versatility. Its derivatives have been successfully developed as potent inhibitors and modulators for various proteins, including kinases and G-protein coupled receptors. nih.govnih.gov The adaptability of the imidazo[1,5-a]pyrazine core allows for the strategic placement of functional groups to optimize interactions with different target proteins, highlighting its utility in generating compound libraries for screening and identifying novel therapeutic leads. nih.gov Research has shown that this scaffold can be modified to yield compounds with activity against cancer-related enzymes like LSD1 and BTK, as well as receptors in the central nervous system. nih.govnih.govgoogle.com

Inhibitor Design and Structure-Activity Relationship (SAR) Studies Targeting Specific Biological Pathways

The structural features of the imidazo[1,5-a]pyrazine scaffold have been systematically modified to understand how changes in the molecule's structure affect its biological activity. These structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates.

Currently, there is a lack of specific research in the public domain focusing on imidazo[1,5-a]pyrazine-8(7H)-thione derivatives as inhibitors of the beta-secretase (BACE) enzyme.

The Bromodomain and Extraterminal Domain (BET) family of proteins, which includes BRD9, are involved in epigenetic regulation and are considered important targets in oncology. The biological role of the BRD9 bromodomain is an area of active investigation, spurred by the development of selective inhibitors. nih.gov

Researchers have synthesized and evaluated a series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as potent BRD9 inhibitors. nih.gov This "one" (oxo) derivative is structurally very similar to the "thione" scaffold. SAR studies revealed that modifications at specific positions of the scaffold were key to achieving high potency. Gratifyingly, compounds 27 and 29 from this series demonstrated robust BRD9 inhibition with IC₅₀ values of 35 nM and 103 nM, respectively. nih.gov Further investigation showed that compound 27 also potently inhibited cell proliferation in A549 and EOL-1 cancer cell lines. nih.gov Molecular docking studies were conducted to rationalize the observed SAR and guide further design. nih.gov The identification of compound 27 as a chemical probe is valuable for further exploring BRD9 bromodomain biology. nih.gov

Table 1: BRD9 Inhibitory Activity of Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives This table is interactive. You can sort and filter the data.

Compound BRD9 IC₅₀ (nM) A549 Cell Proliferation IC₅₀ (μM) EOL-1 Cell Proliferation IC₅₀ (μM)
27 35 6.12 1.76
29 103 Not Reported Not Reported

Data sourced from Bioorganic & Medicinal Chemistry, 2019. nih.gov

Orexin (B13118510) receptors (OX₁ and OX₂) play a critical role in regulating sleep-wake cycles, and antagonists of these receptors are investigated for the treatment of insomnia. A series of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives have been identified as potent dual orexin receptor antagonists. nih.gov

These compounds were developed by replacing a dimethoxyphenyl moiety in the core skeleton of a known orexin antagonist, almorexant, with substituted imidazoles. nih.govnih.gov This modification led to a novel class of antagonists with nanomolar potency for both human OX₁ and OX₂ receptors. nih.gov Further SAR studies focused on fine-tuning a pivotal phenethyl motif to optimize both potency and the ability of the compounds to penetrate the brain. nih.gov Selected compounds from this series demonstrated sleep-promoting activity in rat electroencephalographic (EEG) models, confirming their potential for neurological research. nih.gov

Table 2: Orexin Receptor Antagonist Activity This table is interactive. You can sort and filter the data.

Scaffold Target Activity Key Finding
5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine OX₁ and OX₂ Receptors Nanomolar potency Potent dual antagonism achieved through heterocyclic replacement. nih.gov
1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine OX₁ and OX₂ Receptors Optimized potency and brain penetration Fine-tuning of the phenethyl motif led to in vivo sleep-promoting activity. nih.gov

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2013. nih.govnih.gov

AMPA receptors are critical for fast synaptic transmission in the central nervous system, and their modulation is a therapeutic strategy for conditions like epilepsy. nih.gov The activity of AMPA receptors is regulated by auxiliary proteins, including transmembrane AMPA receptor regulatory proteins (TARPs). Selective modulation of AMPA receptors associated with specific TARPs, such as TARP γ-8 which is highly expressed in the hippocampus, offers a path to targeted therapies with fewer side effects. nih.gov

Research in this area has led to the discovery of imidazo[1,2-a]pyrazines as selective negative modulators of AMPA receptors associated with TARP γ-8. nih.govnih.gov An imidazopyrazine, compound 5 , was identified as a promising high-throughput screening hit with high selectivity for γ-8 over other TARPs like γ-2. nih.gov Subsequent optimization based on this scaffold yielded potent, brain-penetrant leads. nih.govscispace.com However, it is important to note that these studies focused on the imidazo[1,2-a]pyrazine (B1224502) isomer, and not the imidazo[1,5-a]pyrazine scaffold specified in this article's subject.

VirB11 ATPase Inhibition Research in Bacterial Pathogens

While direct inhibition studies on the this compound core are not extensively documented, research into the related imidazo[1,2-a]pyrazine scaffold has shown promise in targeting bacterial virulence factors. Specifically, these compounds have been investigated as inhibitors of VirB11 ATPase, a key component of the type IV secretion system (T4SS) in pathogenic bacteria like Helicobacter pylori. The T4SS is crucial for the translocation of toxic bacterial factors into host cells and the spread of antibiotic resistance.

Virtual high-throughput screening identified imidazo[1,2-a]pyrazine derivatives as potential mimics of ATP, the natural substrate for VirB11 ATPase. Subsequent in vitro screening identified a lead compound with a half-maximal inhibitory concentration (IC50) of 7 µM, demonstrating competitive inhibition of ATP binding. To enhance selectivity and explore the structure-activity relationship, bivalent inhibitors were designed. These molecules feature a peptide component intended to disrupt the hexameric structure of the VirB11 ATPase and a small molecule part that targets the active site. This research highlights the potential of the broader imidazopyrazine scaffold in developing novel antibacterial agents that function by inhibiting bacterial virulence rather than growth, which could reduce the selective pressure for antibiotic resistance.

Kinase Inhibitory Activity Investigations

The imidazo[1,5-a]pyrazine scaffold has been a fertile ground for the discovery of potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer and autoimmune disorders.

Bruton's Tyrosine Kinase (BTK) Inhibition: A series of 8-amino-imidazo[1,5-a]pyrazines has been identified as potent, reversible inhibitors of Bruton's tyrosine kinase (BTK). nih.gov BTK is a key enzyme in the B cell receptor signaling pathway, making it an attractive target for B cell-related diseases. nih.gov These reversible inhibitors offer a potential advantage over irreversible inhibitors like ibrutinib, especially in cases of resistance caused by mutations in the enzyme's active site. nih.gov The selectivity of these compounds is achieved through specific hydrogen bonding and hydrophobic interactions within the BTK active site. nih.gov Lead compounds from this series have demonstrated desirable pharmacokinetic profiles and efficacy in preclinical models of rheumatoid arthritis. nih.gov

Mitogen-activated protein kinase kinase (MEK) Inhibition: Currently, there is limited specific public data detailing MEK inhibition by compounds with an this compound core.

Activated Cdc42-associated kinase 1 (ACK1) Inhibition: The imidazo[1,5-a]pyrazine scaffold has been successfully utilized to develop inhibitors of ACK1, a non-receptor tyrosine kinase implicated in various cancers. Through virtual screening and subsequent optimization of structure-activity relationships, potent and selective ACK1 inhibitors with oral bioavailability have been identified. These compounds provide valuable tools for further investigating the role of ACK1 in cancer biology and as potential therapeutic agents.

Mammalian Target of Rapamycin (B549165) (mTORC1) Inhibition: The discovery and optimization of a series of imidazo[1,5-a]pyrazine inhibitors of the mechanistic target of rapamycin (mTOR) have been reported. nih.gov Through optimization of high-throughput screening hits for potency, selectivity, and metabolic stability, an orally bioavailable compound was identified that demonstrated target inhibition in vivo and led to the inhibition of tumor growth in a xenograft model. nih.gov This demonstrates the potential of this scaffold in developing anticancer agents targeting the mTOR signaling pathway. nih.gov

c-Src Inhibition: A series of C-5 substituted imidazo[1,5-a]pyrazine derivatives were synthesized and evaluated as potent inhibitors of the c-Src kinase for the potential treatment of acute ischemic stroke. One of the lead compounds demonstrated significant penetration of the central nervous system and notable neuroprotective effects in in vivo rat models.

Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibition: Novel 8-amino-1,3-disubstituted-imidazo[1,5-a]pyrazines have been designed and synthesized as inhibitors of the insulin-like growth factor 1 receptor (IGF-1R). This research opens avenues for targeting IGF-1R-mediated signaling pathways, which are often implicated in cancer cell growth and survival.

Kinase Inhibitory Activity of Imidazo[1,5-a]pyrazine Derivatives

Target Kinase Scaffold Type Key Findings
BTK 8-amino-imidazo[1,5-a]pyrazine Potent, reversible inhibitors with good pharmacokinetic profiles and in vivo efficacy in a rheumatoid arthritis model. nih.gov
ACK1 imidazo[1,5-a]pyrazine Potent, selective, and orally bioavailable inhibitors identified through virtual screening and optimization.
mTORC1 imidazo[1,5-a]pyrazine Orally efficacious inhibitors demonstrating in vivo target inhibition and tumor growth suppression. nih.gov
c-Src C-5 substituted imidazo[1,5-a]pyrazine Potent inhibitors with significant CNS penetration and in vivo neuroprotective effects.

Hedgehog Pathway Antagonism Research

The Hedgehog (Hh) signaling pathway is a critical developmental pathway that, when aberrantly reactivated in adults, can contribute to the development of various cancers. The imidazo[1,5-a]pyrazine scaffold has been explored for its potential to antagonize this pathway.

A notable example is the development of a series of potent bicyclic hydantoin (B18101) Smoothened (Smo) antagonists based on a tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione core. Optimization of these compounds to improve their pharmacokinetic properties and prevent epimerization in plasma led to the identification of MK-5710. This compound, an alkylated derivative, demonstrated good preclinical pharmacokinetic properties and was selected for further development as a potential agent for treating Hedgehog pathway-dependent malignancies.

Development of Novel Chemical Libraries Based on the this compound Core for High-Throughput Screening

The successful application of the imidazo[1,5-a]pyrazine scaffold in discovering inhibitors for various biological targets has spurred the development of synthetic methodologies to create diverse chemical libraries for high-throughput screening (HTS). Efficient and versatile synthetic routes are crucial for generating a large number of analogs for systematic screening and structure-activity relationship studies.

Facile, one-pot synthesis methods for creating imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been developed, which can be adapted for the synthesis of the corresponding thione analogs. researchgate.netclockss.org These methods allow for the introduction of a variety of substituents onto the core structure, enabling the generation of a library of diverse compounds. nih.gov For instance, the synthesis of a series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as potent BRD9 inhibitors demonstrates the utility of such a library in identifying novel therapeutic leads. nih.gov The modular nature of the synthetic routes for 8-amino-imidazo[1,5-a]pyrazines also facilitates rapid exploration of the structure-activity relationships around different parts of the molecule, which is a key aspect of library design for targeted drug discovery. nih.gov

The development of these chemical libraries based on the imidazo[1,5-a]pyrazine core, coupled with HTS, provides a powerful platform for the discovery of new bioactive molecules with therapeutic potential against a wide range of diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.